molecular formula C13H14N2O2 B2372197 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione CAS No. 41994-17-6

7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione

Cat. No.: B2372197
CAS No.: 41994-17-6
M. Wt: 230.267
InChI Key: APCKVEZDYLVVIN-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is unknown, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .


Synthesis Analysis

The synthesis of benzodiazepines involves the reaction of an amino acid with a carbonyl compound, followed by ring closure .


Molecular Structure Analysis

Benzodiazepines are essentially composed of a benzene ring fused to a seven-membered diazepine ring .


Chemical Reactions Analysis

Benzodiazepines undergo various chemical reactions, primarily oxidative reactions involving the diazepine ring .


Physical and Chemical Properties Analysis

Benzodiazepines are usually lipophilic and highly protein-bound in the bloodstream. The half-life of these drugs varies greatly between individuals, depending on factors such as age, liver function, and concurrent medications .

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of pyrrolo[2,1-c][1,4]benzodiazepine derivatives, including compounds structurally related to 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione, have been studied. One derivative was identified as a potential candidate for anxiolytic evaluation in clinical trials, demonstrating the significance of these compounds in developing anxiolytic agents (Wright et al., 1978).

Synthesis and Structural Analysis

A simple procedure for the synthesis of related compounds, including pyrido[2,1-c][1,4] benzodiazepine-6,12-dione, has been developed. This includes microwave irradiation and conventional heating techniques, highlighting the methods for producing these compounds in research settings (Jadidi et al., 2004).

Potential Anticonvulsant Activities

The anticonvulsant activities of 2,3-dihydrophthalazine-1,4-dione derivatives, a chemical class closely related to the compound , have been evaluated. These compounds exhibited significant potential in the field of epilepsy and seizure management (Liu et al., 2017).

Central Nervous System Agents

Derivatives of 11-(1-piperazinyl)-5H-pyrrolo[2,1-c][1,4]benzodiazepine, structurally similar to the compound , have been prepared and evaluated as central nervous system agents. These compounds were active psychotropic agents and exhibited antidepressant and neuroleptic activities (Wright et al., 1980).

Synthesis Methods and Safety

An improved and safe procedure for preparing related compounds using iron in acetic acid has been developed. This demonstrates the advancement in synthesis techniques ensuring safety and scalability in the production of these compounds (Grimm et al., 2003).

Mechanism of Action

Target of Action

The primary target of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione is DNA . This compound is activated by hepatic cytosol into electrophilic sulfuric acid esters, which are capable of forming covalent DNA adducts .

Mode of Action

7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione interacts with its target, DNA, through a process known as sulfotransferase-assisted activation . This process transforms the compound into an electrophilic, mutagenic, or tumorigenic sulfuric acid ester metabolite, which binds covalently to DNA and leads to mutation .

Biochemical Pathways

The biochemical pathway affected by 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione involves the activation of benzylic alcohols to mutagens by hepatic sulfotransferases . The downstream effect of this pathway is the formation of DNA adducts, which can lead to mutations .

Pharmacokinetics

It is known that the compound is activated in the liver and forms covalent bonds with dna . This suggests that the compound is absorbed and metabolized in the body, and its bioavailability is likely influenced by these processes.

Result of Action

The molecular and cellular effects of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione’s action include the formation of DNA adducts and the induction of mutations . These effects can potentially lead to changes in gene expression and cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione. For instance, the presence of other substances in the body, such as other drugs or chemicals, could potentially affect the activation of the compound and its interaction with DNA . .

Safety and Hazards

Benzodiazepines have potential for abuse and can cause physical dependence. Long-term use is associated with tolerance, making them less effective over time. Abrupt discontinuation after long-term use can lead to withdrawal symptoms .

Future Directions

The development of benzodiazepines in the future will likely focus on finding compounds with more selectivity for certain GABA-A receptor subtypes, in the hope of developing drugs with fewer side effects .

Properties

IUPAC Name

5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-11-7-3-4-8-15(11)13(17)9-5-1-2-6-10(9)14-12/h1-2,5-6,11H,3-4,7-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCKVEZDYLVVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331822
Record name 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41994-17-6
Record name 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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